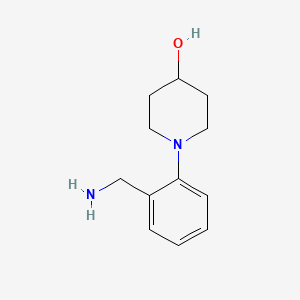
1-(2-(Aminomethyl)phenyl)piperidin-4-ol
Descripción general
Descripción
“1-(2-(Aminomethyl)phenyl)piperidin-4-ol” is a compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is also known as “1-[4-(aminomethyl)phenyl]piperidin-4-ol” and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it is known that piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An efficient synthesis method for a similar compound, “4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol”, a key intermediate in Fenspiride HCl synthesis, has been reported .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H18N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2 . This indicates the presence of a six-membered piperidine ring with a hydroxyl group at the 4th position and a phenyl group attached to the nitrogen atom of the piperidine ring through a methylene bridge .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 206.28 g/mol . It is stored at a temperature of 4°C .
Aplicaciones Científicas De Investigación
1-(2-(Aminomethyl)phenyl)piperidin-4-oll has been used in a variety of scientific applications, including as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a reagent in the synthesis of pharmaceuticals. It has been used as a catalyst in the synthesis of piperidine derivatives, such as piperazine and piperidin-4-one, which are important for the production of pharmaceuticals and specialty chemicals. 1-(2-(Aminomethyl)phenyl)piperidin-4-oll has also been used as an inhibitor of enzymes, such as tyrosinase and lipoxygenase, which are involved in the biosynthesis of melanin and other pigments. Additionally, 1-(2-(Aminomethyl)phenyl)piperidin-4-oll has been used as a reagent in the synthesis of various pharmaceuticals, such as antibiotics and antifungals.
Mecanismo De Acción
Target of Action
1-(2-(Aminomethyl)phenyl)piperidin-4-ol is a piperidine derivative . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction A related compound, a 2-amino-4-(1-piperidine) pyridine derivative, has been reported to target anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .
Mode of Action
It is known that most ccr5 antagonists, a class of drugs to which this compound may belong, contain one basic nitrogen atom which is believed to anchor the ligands to the ccr5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Pharmacokinetics
The molecular weight of the compound is 206.28 g/mol , which could influence its pharmacokinetic properties.
Result of Action
Related piperidin-4-ol derivatives have been evaluated for potential treatment of hiv, with some showing ccr5 antagonistic activities .
Action Environment
The synthesis of substituted piperidines, a category to which this compound belongs, is an important task of modern organic chemistry .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-(Aminomethyl)phenyl)piperidin-4-oll in lab experiments include its high yield in the synthesis of piperidine derivatives, its ability to act as an inhibitor of enzymes, and its toxicity to certain bacteria, fungi, and protozoa. The main limitation of using 1-(2-(Aminomethyl)phenyl)piperidin-4-oll in lab experiments is the lack of understanding of its mechanism of action.
Direcciones Futuras
For 1-(2-(Aminomethyl)phenyl)piperidin-4-oll include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in pharmaceuticals and specialty chemicals. Additionally, further research into the synthesis of piperidine derivatives using 1-(2-(Aminomethyl)phenyl)piperidin-4-oll as a catalyst is needed. Finally, further research into the toxicity of 1-(2-(Aminomethyl)phenyl)piperidin-4-oll to various organisms is necessary to determine its safety for use in pharmaceuticals and specialty chemicals.
Safety and Hazards
The compound is classified under hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Análisis Bioquímico
Biochemical Properties
1-(2-(Aminomethyl)phenyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters. The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can bind to certain receptors in the central nervous system, influencing signal transduction pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been observed to alter the expression of genes related to neurotransmitter synthesis and release . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, its binding to MAO results in the inhibition of the enzyme’s activity, which in turn affects the levels of neurotransmitters like serotonin and dopamine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At higher doses, it may lead to toxic or adverse effects, including neurotoxicity and disruptions in metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds . The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body. Additionally, this compound can influence the activity of coenzymes and cofactors, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as the organic cation transporter . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for its activity and function within the cell.
Propiedades
IUPAC Name |
1-[2-(aminomethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-10-3-1-2-4-12(10)14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBUCGMFIGDKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651520 | |
| Record name | 1-[2-(Aminomethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-19-0 | |
| Record name | 1-[2-(Aminomethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


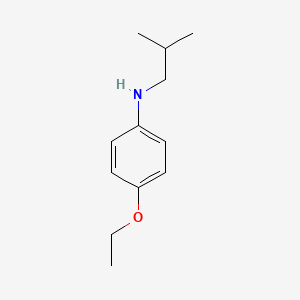

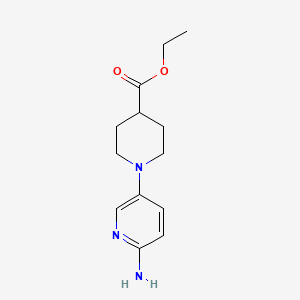
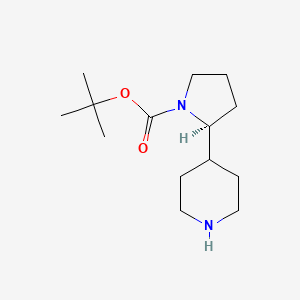
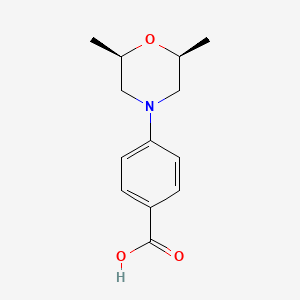
![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)

![3-[Cyclohexyl(methyl)amino]propanohydrazide](/img/structure/B1385857.png)
![3-[(3-Hydroxypropyl)amino]-N-methylpropanamide](/img/structure/B1385858.png)
![N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1385860.png)
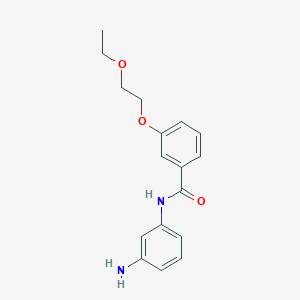
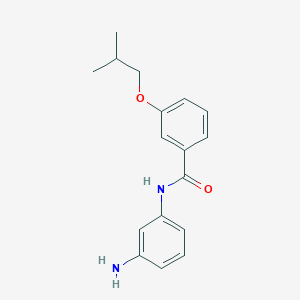

![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385864.png)
